2-Ethyl-1,3,5-trimethylbenzene
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Overview
Description
2-Ethyl-1,3,5-trimethylbenzene is an aromatic hydrocarbon with the molecular formula C11H16. It is a derivative of benzene, where the benzene ring is substituted with three methyl groups and one ethyl group. This compound is also known by other names such as 1,3,5-trimethyl-2-ethylbenzene and ethylmesitylene .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-1,3,5-trimethylbenzene can be synthesized through various methods. One common method involves the alkylation of mesitylene (1,3,5-trimethylbenzene) with ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves the transalkylation of xylene over a solid acid catalyst. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-1,3,5-trimethylbenzene undergoes several types of chemical reactions, including:
Oxidation: Oxidation of this compound can yield various products depending on the oxidizing agent used.
Substitution: Electrophilic aromatic substitution reactions are common for this compound.
Common Reagents and Conditions:
Oxidation: Nitric acid, manganese dioxide, and trifluoroperacetic acid are common oxidizing agents.
Substitution: Bromine in the presence of a catalyst like iron bromide is commonly used for bromination reactions.
Major Products:
Oxidation: Trimesic acid, 3,5-dimethyl benzaldehyde, and mesitol (2,4,6-trimethylphenol).
Substitution: this compound bromide.
Scientific Research Applications
2-Ethyl-1,3,5-trimethylbenzene has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other aromatic compounds and fine chemicals.
Biology and Medicine: While specific applications in biology and medicine are less common, its derivatives may be used in the development of pharmaceuticals and other biologically active compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethyl-1,3,5-trimethylbenzene primarily involves electrophilic aromatic substitution reactions. The ethyl and methyl groups on the benzene ring activate the ring towards electrophilic attack, making it more reactive compared to unsubstituted benzene. The molecular targets and pathways involved include the formation of benzenium ions and subsequent substitution products .
Comparison with Similar Compounds
- 1,2,3-Trimethylbenzene (Hemimellitene)
- 1,2,4-Trimethylbenzene (Pseudocumene)
- 1,3,5-Trimethylbenzene (Mesitylene)
Comparison: 2-Ethyl-1,3,5-trimethylbenzene is unique due to the presence of both ethyl and methyl groups, which influence its reactivity and physical properties. Compared to its isomers, it has a higher boiling point and different reactivity patterns in electrophilic substitution reactions .
Biological Activity
2-Ethyl-1,3,5-trimethylbenzene (C11H16), also known as pseudocumene, is an aromatic hydrocarbon that belongs to the trimethylbenzene family. This compound has garnered attention due to its presence in various industrial applications and its potential biological effects. This article explores the biological activity of this compound, focusing on its toxicity, biodegradability, and metabolic pathways.
- Molecular Formula : C11H16
- Molecular Weight : 146.25 g/mol
- Boiling Point : 212 °C
- Density : 0.883 g/mL
- Refractive Index : 1.487
Acute and Chronic Toxicity
The toxicity of this compound has been evaluated in various studies. The compound exhibits moderate toxicity in animal models. For instance, exposure to high concentrations can lead to respiratory irritation and central nervous system effects. In a study assessing the toxicity of trimethylbenzene isomers, it was found that this compound had a significant impact on the health risk assessments related to air quality exposure .
Developmental and Reproductive Toxicity
Research indicates that exposure to trimethylbenzene isomers may result in developmental toxicity. In rats exposed to various trimethylbenzene isomers during gestation, it was observed that this compound could affect fetal development negatively . The specific effects on reproductive health remain an area for further investigation.
Biodegradability
Biodegradation studies have shown that this compound can be degraded under anaerobic conditions. However, the rate and extent of biodegradation depend significantly on environmental factors such as temperature and microbial community composition. A study reported that the first-order biodegradation rate constants for this compound ranged from 0.05 to 0.21 d−1 under optimal conditions .
Comparison of Biodegradation Rates for Trimethylbenzene Isomers
Compound | First-order Rate Constant (d−1) | Conditions |
---|---|---|
2-Ethyl-1,3,5-TMB | 0.05 - 0.21 | Anaerobic conditions |
1,2,4-Trimethylbenzene | 0.05 - 0.21 | Anaerobic conditions |
1,2,3-Trimethylbenzene | 0.01 - 0.11 | Anaerobic conditions |
Metabolism
The metabolism of this compound occurs primarily through oxidative pathways involving cytochrome P450 enzymes. Studies indicate that the compound is metabolized into various hydroxylated products and conjugates before excretion .
Metabolic Pathways
The metabolic pathways for trimethylbenzenes typically involve:
- Oxidation : Formation of hydroxylated metabolites.
- Conjugation : Conjugation with glucuronic acid or sulfate for elimination.
Environmental Exposure and Health Risks
In a study conducted in Indianapolis assessing air toxics exposure, levels of trimethylbenzenes were monitored alongside health risk assessments . Results indicated a correlation between elevated levels of these compounds and respiratory health issues among residents.
Personal Exposure Studies
A comprehensive study involving personal exposure measurements showed that individuals exposed to high levels of volatile organic compounds (VOCs), including trimethylbenzenes, exhibited significant urinary biomarkers correlating with environmental concentrations . This highlights the potential health risks associated with chronic exposure to such compounds.
Properties
CAS No. |
3982-67-0 |
---|---|
Molecular Formula |
C11H16 |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
2-ethyl-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C11H16/c1-5-11-9(3)6-8(2)7-10(11)4/h6-7H,5H2,1-4H3 |
InChI Key |
HYCOYJYBHKAKGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1C)C)C |
Origin of Product |
United States |
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